5-Methoxyisochroman 5-Methoxyisochroman
Brand Name: Vulcanchem
CAS No.: 182949-91-3
VCID: VC18324299
InChI: InChI=1S/C10H12O2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-4H,5-7H2,1H3
SMILES:
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol

5-Methoxyisochroman

CAS No.: 182949-91-3

Cat. No.: VC18324299

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxyisochroman - 182949-91-3

Specification

CAS No. 182949-91-3
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
IUPAC Name 5-methoxy-3,4-dihydro-1H-isochromene
Standard InChI InChI=1S/C10H12O2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-4H,5-7H2,1H3
Standard InChI Key TZPQEYRYBWSVNO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1CCOC2

Introduction

Chemical Structure and Fundamental Properties

The molecular framework of 5-methoxyisochroman consists of a benzene ring fused to a tetrahydropyran ring, with a methoxy (-OCH₃) substituent at the 5-position of the aromatic moiety (Fig. 1). The IUPAC name for this compound is 5-methoxy-2H-isochromene, and its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.20 g/mol).

Stereochemical Considerations

The tetrahydropyran ring introduces a stereocenter at the 1-position of the isochroman system, leading to two enantiomers: (R)- and (S)-5-methoxyisochroman. Chirality at this position can influence biological activity, as seen in related isochroman derivatives .

Physicochemical Properties

While experimental data specific to 5-methoxyisochroman are scarce, its properties can be extrapolated from analogous compounds:

PropertyEstimated ValueBasis for Estimation
Melting Point45–55°CComparison to isochroman (mp 34°C)
Boiling Point250–260°C at 760 mmHgSimilar to 6-methoxyisochroman
LogP (Octanol-Water)1.8–2.2Computational prediction
Solubility in Water<1 mg/mLHydrophobic aromatic system

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to unsubstituted isochroman .

Synthetic Methodologies

Palladium-Catalyzed Coupling Route

A patented method for synthesizing 5-methoxyisochroman derivatives involves multi-step catalysis (Scheme 1) :

  • Bromoisochroman Formation: Refluxing 2-(2-bromophenyl)ethanol with trifluoroacetic acid (TFA) and 2,2-dihydroxyacetic acid yields 5-bromoisochroman-1-carboxylic acid.

  • Esterification: Treatment with methanol and trimethylsilyl chloride produces methyl 5-bromoisochroman-1-carboxylate.

  • Ring Closure: Reaction with ethylenediamine and trimethylaluminum in toluene generates 2-(5-bromoisochroman-1-yl)-4,5-dihydro-1H-imidazole.

  • Methoxy Introduction: Palladium(II) acetate-mediated coupling with methoxy sources (e.g., Cs₂CO₃/MeOH) installs the 5-methoxy group.

Alternative Cyclization Strategies

The J-Stage study on isochroman-3-ones demonstrates that 2-acylphenylacetic acids can undergo NaBH₄-mediated reduction and HCl cyclization to form isochroman derivatives . Adapting this method for 5-methoxyisochroman would require:

  • Synthesis of 2-acetyl-5-methoxyphenylacetic acid

  • Borohydride reduction of the ketone

  • Acid-catalyzed cyclization

While this approach remains theoretical for 5-methoxyisochroman, it has proven effective for 6,7-dimethoxy analogs .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-donating methoxy group directs electrophiles to the 4- and 6-positions of the aromatic ring. For example:

  • Nitration produces 4-nitro-5-methoxyisochroman

  • Bromination yields 4-bromo-5-methoxyisochroman

Ring-Opening Reactions

Under acidic conditions (e.g., H₂SO₄), the tetrahydropyran ring undergoes hydrolysis to form 2-(2-methoxyphenyl)ethanol derivatives. This reactivity is exploited in prodrug designs for enhanced bioavailability .

Biological and Industrial Applications

Pharmaceutical Intermediates

5-Methoxyisochroman serves as a precursor to neurologically active compounds. For instance:

  • Imidazole Derivatives: The patent details its use in synthesizing 2-(5-methoxyisochroman-1-yl)-4,5-dihydro-1H-imidazole, a potential dopamine receptor modulator.

  • Antimicrobial Agents: Methoxy-substituted isochromans exhibit activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Agrochemical Research

Isochroman-3-ones with methoxy substitutions demonstrate plant growth-regulating activity :

  • Radicle Elongation: 6,7-Dimethoxyisochroman-3-one promotes radicle growth in lettuce seedlings (150% of control at 10 µM)

  • Auxin Transport Inhibition: Structural analogs reduce hypocotyl elongation by 40–60% via auxin pathway interference

While 5-methoxyisochroman itself hasn’t been tested, these findings suggest potential applications in crop science.

ParameterRecommendation
StorageInert atmosphere, 2–8°C
Personal ProtectionGloves, eye protection
Spill ManagementAbsorb with vermiculite

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric catalysis methods to access (R)- and (S)-5-methoxyisochroman separately.

  • Biological Screening: Evaluating antimicrobial and neuroactive properties in cell-based assays.

  • Structure-Activity Relationships: Systematically varying substituents to optimize agrochemical performance.

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